molecular formula C16H23NO2 B1204205 Hexylcaine CAS No. 532-77-4

Hexylcaine

Cat. No.: B1204205
CAS No.: 532-77-4
M. Wt: 261.36 g/mol
InChI Key: DKLKMKYDWHYZTD-UHFFFAOYSA-N
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Description

Hexylcaine hydrochloride, also known as cyclaine or osmocaine, is a short-acting local anesthetic. It is primarily used for surface application, infiltration, or nerve block. This compound hydrochloride acts by inhibiting sodium channel conduction, which results in a transient block of nerve conduction .

Scientific Research Applications

Hexylcaine hydrochloride has several scientific research applications, including:

Mechanism of Action

Hexylcaine is a local ester-class anesthetic . Local anesthetics produce a transient block of nerve conduction by interfering with sodium channels . This effect of the anesthetic interferes with the development of an action potential across the nerve .

Safety and Hazards

Hexylcaine can be hazardous. Overdose can lead to symptoms such as headache, tinnitus, numbness and tingling around the mouth and tongue, convulsions, inability to breathe, and decreased heart function . It has been discontinued in the US market due to these risks .

Preparation Methods

Hexylcaine hydrochloride is synthesized through a series of chemical reactions. The synthetic route involves the reductive amination between 1-amino-2-propanol and cyclohexanone, resulting in 1-cyclohexylamino-2-propanol. This intermediate is then treated with benzoyl chloride to form the ester, completing the synthesis of this compound hydrochloride .

Chemical Reactions Analysis

Hexylcaine hydrochloride undergoes various chemical reactions, including:

    Oxidation: this compound hydrochloride can be oxidized under specific conditions to form different products.

    Reduction: The compound can be reduced to its corresponding amine.

    Substitution: this compound hydrochloride can undergo substitution reactions, particularly nucleophilic substitution, where the ester group can be replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The major products formed from these reactions depend on the specific conditions and reagents used .

Comparison with Similar Compounds

Hexylcaine hydrochloride is similar to other local anesthetics, such as lidocaine, procaine, and benzocaine. it is unique in its short duration of action and specific inhibition of sodium channels. Here is a comparison with similar compounds:

This compound hydrochloride’s uniqueness lies in its specific inhibition of sodium channels and its short duration of action, making it suitable for procedures requiring quick onset and short-lasting anesthesia.

Properties

IUPAC Name

1-(cyclohexylamino)propan-2-yl benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO2/c1-13(12-17-15-10-6-3-7-11-15)19-16(18)14-8-4-2-5-9-14/h2,4-5,8-9,13,15,17H,3,6-7,10-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKLKMKYDWHYZTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC1CCCCC1)OC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

532-76-3 (hydrochloride)
Record name Hexylcaine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000532774
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID1047863
Record name Hexylcaine
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Molecular Weight

261.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Hexylcaine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014616
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

9.71e-03 g/L
Record name Hexylcaine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014616
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Hexyl caine acts mainly by inhibiting sodium influx through voltage gated sodium channels in the neuronal cell membrane of peripheral nerves. When the influx of sodium is interrupted, an action potential cannot arise and signal conduction is thus inhibited. The receptor site is thought to be located at the cytoplasmic (inner) portion of the sodium channel.
Record name Hexylcaine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00473
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CAS No.

532-77-4
Record name Hexylcaine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=532-77-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Hexylcaine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000532774
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hexylcaine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00473
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Hexylcaine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1047863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name HEXYLCAINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/511IU0826Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Hexylcaine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014616
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

177-178.5
Record name Hexylcaine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00473
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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